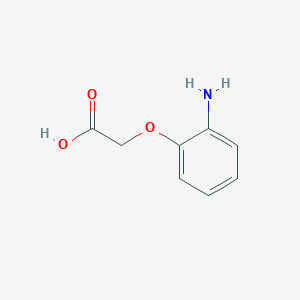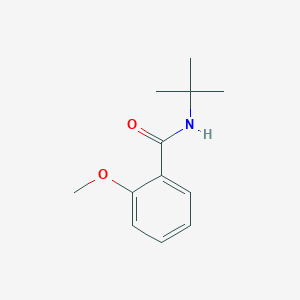
20-Bromoicosan-1-ol
Vue d'ensemble
Description
20-Bromoicosan-1-ol is a long-chain alcohol compound. It has a molecular formula of C20H41BrO and a molecular weight of 377.44 g/mol .
Synthesis Analysis
The synthesis of 20-Bromoicosan-1-ol involves several steps. One method involves the use of hydrogen bromide in various solvents such as petroleum ether, cyclohexane, water, and toluene. The reaction conditions vary, with temperatures ranging from room temperature to 120℃ and reaction times from 24 to 48 hours . Another method involves a multi-step reaction with lithium aluminium tetrahydride in tetrahydrofuran, followed by the addition of hydrogen bromide .Molecular Structure Analysis
The molecular structure of 20-Bromoicosan-1-ol consists of a long carbon chain with a bromine atom attached to the 20th carbon and a hydroxyl group attached to the first carbon .Chemical Reactions Analysis
The chemical reactions involving 20-Bromoicosan-1-ol are primarily its synthesis reactions. These reactions involve the use of hydrogen bromide and various solvents, as well as lithium aluminium tetrahydride .Physical And Chemical Properties Analysis
20-Bromoicosan-1-ol has a molecular weight of 377.44 g/mol . Other physical and chemical properties such as boiling point and linear structure formula are not specified in the available resources .Applications De Recherche Scientifique
Pharmaceutical Development
In pharmaceutical research, 20-Bromoicosan-1-ol could be used as a starting material for the synthesis of therapeutic agents. Its bromine atom makes it a suitable candidate for further chemical modifications, potentially leading to the development of new drugs with anti-inflammatory or antimicrobial properties. It can also be used to create reference standards for drug testing .
Material Science
The compound’s long-chain structure makes 20-Bromoicosan-1-ol relevant in material science, particularly in the development of surface coatings and lubricants. Its physicochemical properties, such as hydrophobicity, could be exploited to create materials with specific desired characteristics, like increased resistance to water or enhanced thermal stability .
Environmental Science
20-Bromoicosan-1-ol: may find applications in environmental science as a tracer or marker to study biodegradation processes. Its unique structure allows it to be easily identified and monitored in various environmental samples, aiding in the research of lipid turnover and the effects of pollutants on ecosystems .
Chemical Engineering
In the field of chemical engineering, 20-Bromoicosan-1-ol can be used in process optimization studies. Its properties can influence reaction mechanisms and kinetics, which are crucial for designing efficient and sustainable chemical processes. It may also be used in the study of phase behavior in multiphase systems .
Safety and Hazards
Safety precautions for handling 20-Bromoicosan-1-ol include keeping the substance away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires. The container should be kept tightly closed and protected from moisture .
Propriétés
IUPAC Name |
20-bromoicosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41BrO/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h22H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWCADSJRJNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCBr)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409188 | |
| Record name | 20-bromoicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92002-48-7 | |
| Record name | 20-bromoicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)


